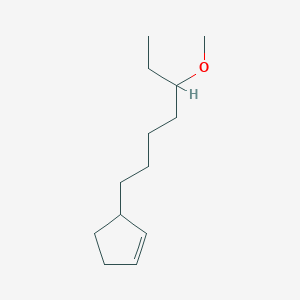
3-(5-Methoxyheptyl)cyclopent-1-ene
Cat. No. B8494504
Key on ui cas rn:
89672-08-2
M. Wt: 196.33 g/mol
InChI Key: HNHDVERBMSYLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04689349
Procedure details


Magnesium metal turnings (7.2 g, 0.299 moles) are added to a three-necked, round-bottomed flask equipped with a Friedrich condenser and kept under nitrogen gas. Tetrahydrofuran (300 ml) is transferred to the flask and the contents stirred. A clear, colorless solution of 1-chloro-5-methoxyheptane (48.1 g, 0.292 moles) is added portionwise and refluxed. The final third portion is added and the mixture stirred for 3 hours. The dark yellow solution is cooled to -25° C., the condenser is removed and replaced with a dry ice addition funnel. A clear solution of 3-chlorocyclopentene (29.9 g, 0.292 moles) is added over one hour. The solution is poured into a saturated ammonium chloride solution and stirred for one hour. The organic phase is separated and the aqueous phase is extracted with ether. The combined organic solutions are dried over anhydrous sodium sulfate. The solvent is removed under vacuum and the crude product is then purified by fractional distillation, yielding 3-(5-methoxyhept-1-yl)cyclopentene {3-(5-methoxyheptyl)cyclopentene} as a clear, colorless oil.

[Compound]
Name
turnings
Quantity
7.2 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Mg].Cl[CH2:3][CH2:4][CH2:5][CH2:6][CH:7]([O:10][CH3:11])[CH2:8][CH3:9].Cl[CH:13]1[CH2:17][CH2:16][CH:15]=[CH:14]1.[Cl-].[NH4+]>O1CCCC1>[CH3:11][O:10][CH:7]([CH2:8][CH3:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH:17]1[CH2:16][CH2:15][CH:14]=[CH:13]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
[Compound]
|
Name
|
turnings
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
48.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCC(CC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
29.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1C=CCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Five
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the contents stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a Friedrich condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The final third portion is added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the condenser is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
replaced with a dry ice addition funnel
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic solutions are dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed under vacuum
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the crude product is then purified by fractional distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCCCC1C=CCC1)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
